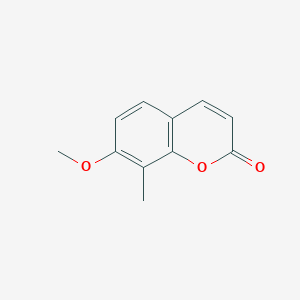

7-Methoxy-8-methyl-chromen-2-one

説明

BenchChem offers high-quality 7-Methoxy-8-methyl-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-8-methyl-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-methoxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9(13-2)5-3-8-4-6-10(12)14-11(7)8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTKIMBTXIYGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459040 |

Source

|

| Record name | 7-methoxy-8-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-94-9 |

Source

|

| Record name | 7-methoxy-8-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 7-Methoxy-8-methyl-chromen-2-one

Executive Summary

Coumarin derivatives (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry, offering a highly tunable framework for therapeutic development. Among these, 7-Methoxy-8-methyl-chromen-2-one (commonly known as 7-methoxy-8-methylcoumarin) stands out due to its unique steric and electronic properties. This in-depth technical guide explores the physicochemical characteristics, self-validating synthetic methodologies, and downstream pharmacological applications of this compound, providing actionable insights for researchers in drug discovery and organic synthesis.

Structural Architecture & Physicochemical Properties

The core structure of 7-methoxy-8-methyl-chromen-2-one consists of a bicyclic benzopyrone system. The strategic placement of a methoxy group (-OCH₃) at the C7 position and a methyl group (-CH₃) at the C8 position fundamentally alters the molecule's electron density and lipophilicity. The C7-methoxy group acts as a strong electron-donating group via resonance, enriching the electron density of the aromatic ring, while the C8-methyl group introduces targeted steric bulk that dictates the molecule's orientation within enzymatic binding pockets[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters essential for formulation and pharmacokinetic modeling:

| Physicochemical Property | Value | Source |

| IUPAC Name | 7-Methoxy-8-methyl-2H-chromen-2-one | Computed |

| Common Name | 7-Methoxy-8-methylcoumarin | [2] |

| CAS Registry Number | 14002-94-9 | [3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

Mechanistic Synthesis & Self-Validating Protocols

To achieve high-purity 7-methoxy-8-methyl-chromen-2-one, a two-step synthetic route is typically employed: a cyclization reaction to form the coumarin core, followed by a selective O-alkylation.

Self-Validating Protocol: Selective O-Methylation

Objective: High-yield conversion of 7-hydroxy-8-methylcoumarin to 7-methoxy-8-methyl-chromen-2-one via a bimolecular nucleophilic substitution (Sₙ2).

Causality & Reagent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF poorly solvates the intermediate phenoxide anion, leaving it "naked" and highly nucleophilic. Potassium carbonate (K₂CO₃) is chosen as a mild base; using stronger bases (like NaOH) would risk base-catalyzed hydrolysis and ring-opening of the delicate lactone core.

Step-by-Step Workflow:

-

Deprotonation: Suspend 1.0 equivalent of 7-hydroxy-8-methylcoumarin in anhydrous DMF. Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

-

Validation Check: The solution will transition from colorless to a vibrant pale yellow suspension. This color shift is a self-validating indicator of successful phenoxide anion formation.

-

-

Alkylation: Dropwise add 1.2 equivalents of Methyl Iodide (MeI) to the stirring mixture.

-

Causality: Dropwise addition controls the exothermic nature of the Sₙ2 reaction and prevents localized concentration spikes, thereby minimizing polyalkylation artifacts.

-

-

Reaction Monitoring: Elevate the temperature to 40°C and stir for 4 hours.

-

Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the highly polar phenolic starting material (lower R_f) and the emergence of a single, non-polar, UV-active spot (higher R_f) confirms reaction completion.

-

-

Quenching & Workup: Pour the reaction mixture into ice-cold distilled water under vigorous stirring.

-

Causality: Water forces the highly lipophilic target compound to crash out of solution as a precipitate, while simultaneously dissolving the DMF and inorganic salts, enabling a clean, phase-driven separation.

-

-

Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold water, and recrystallize from hot ethanol to yield pure 7-methoxy-8-methyl-chromen-2-one as white crystals.

Fig 1: Step-by-step synthetic workflow of 7-Methoxy-8-methyl-chromen-2-one.

Analytical Validation & Spectral Fingerprinting

To ensure the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The ¹H NMR spectrum provides a definitive, self-validating fingerprint of the molecule's functional groups[1].

-

Methoxy Group Validation: The -OCH₃ protons are highly deshielded by the adjacent electronegative oxygen atom, appearing as a sharp, distinct singlet at δ 3.91 ppm (integrating to 3H)[1].

-

Methyl Group Validation: The C8-methyl group, experiencing anisotropic shielding effects from the aromatic ring, resonates as a singlet at δ 2.29 ppm [1].

-

Coumarin Core Validation: The integrity of the α,β-unsaturated lactone ring is confirmed by the characteristic doublets of the H-3 and H-4 protons, which typically appear at approximately δ 6.23 ppm and δ 7.60 ppm , respectively[1].

Pharmacological Scaffolding & Biological Efficacy

7-Methoxy-8-methyl-chromen-2-one is not merely a synthetic endpoint; it is a highly active biological scaffold utilized in both oncology and agrochemical pathology.

A. Aromatase Inhibition (Oncology)

In the context of estrogen-receptor-positive (ER+) breast cancer therapy, this compound serves as a precursor for potent aromatase (CYP19A1) inhibitors[1]. The enzyme aromatase catalyzes the conversion of androgens into estrogens. When 7-methoxy-8-methylcoumarin derivatives bind to the enzyme, the 7-methoxy group engages in critical, favorable hydrogen-bonding interactions within the active site[1]. Simultaneously, the 8-methyl group provides steric repulsion against non-target regions, drastically enhancing the inhibitor's selectivity for CYP19A1 over other cytochrome P450 enzymes[1].

Fig 2: Mechanism of CYP19A1 aromatase inhibition by coumarin derivatives.

B. Antifungal Activity & Natural Product Isolation

Beyond synthetic laboratories, 7-methoxy-8-methylcoumarin is a naturally occurring secondary metabolite. It has been successfully isolated from the air-dried fruits of Micromelum falcatum, a plant utilized in traditional medicine[2]. In disc diffusion assays, this compound exhibits targeted antifungal activity against Pythium insidiosum, a destructive oomycete pathogen[2]. Because oomycetes lack ergosterol (the target of standard antifungal drugs like terbinafine), P. insidiosum is notoriously difficult to treat. The ability of this coumarin derivative to inhibit mycelial growth highlights its potential as a lead compound for novel, non-ergosterol-targeting antifungal agents[2].

Sources

7-Methoxy-8-methyl-chromen-2-one mechanism of action in vitro

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of 7-Methoxy-8-methyl-chromen-2-one

Preamble: A Roadmap for Mechanistic Elucidation

For drug development professionals and researchers, the coumarin scaffold represents a privileged structure, a recurring motif in natural products with a vast spectrum of pharmacological activities.[1][2][3] The compound 7-Methoxy-8-methyl-chromen-2-one, a specific derivative, belongs to this promising class. While direct, exhaustive literature on this exact molecule is emerging, its structural analogy to well-characterized coumarins—such as 7-methoxycoumarin (herniarin) and the closely related 7-methoxy-8-prenylcoumarin (osthole)—provides a robust, scientifically-grounded framework for predicting and validating its mechanism of action.[4][5][6]

This guide is structured not as a historical review, but as a forward-looking experimental roadmap. It is designed to empower researchers to systematically dissect the in vitro bioactivity of 7-Methoxy-8-methyl-chromen-2-one. We will proceed from foundational cytotoxicity assessments to nuanced investigations into its anti-inflammatory and anti-proliferative signaling pathways, providing not just protocols, but the strategic rationale behind them.

Part 1: Foundational Bioactivity Screening

Before delving into specific mechanisms, the primary objective is to establish the compound's cytotoxic and cytostatic profile across relevant human cell lines. This initial screen is critical; it determines the therapeutic window and informs the concentrations for all subsequent mechanistic assays. A compound that is broadly cytotoxic at low concentrations may be a poor candidate for an anti-inflammatory agent but a promising one for oncology.

Core Experimental Workflow: From Stock to IC₅₀

The initial phase involves a systematic process of preparing the compound and testing its effect on cell viability. The choice of cell lines should be hypothesis-driven. For oncology, a panel including cell lines like HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) is a standard starting point.[7][8] For inflammation, macrophage-like cells such as RAW 264.7 are indispensable.[9]

Caption: Foundational workflow for determining compound cytotoxicity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing metabolic activity as a proxy for cell viability. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A549, RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X working stock of 7-Methoxy-8-methyl-chromen-2-one by performing serial dilutions from your high-concentration DMSO stock in complete cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of MTT solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well. Pipette gently to dissolve the crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate percent viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value.

| Cell Line | Predicted IC₅₀ Range (µM) | Rationale / Comparative Compound |

| HepG2 (Liver Cancer) | 10 - 50 | Derivatives of 8-acetyl-7-methoxycoumarin show potent activity against HepG2 cells.[8] |

| A549 (Lung Cancer) | 20 - 100 | Structurally related coumarins have shown activity against A549 cells.[7] |

| RAW 264.7 (Macrophage) | > 100 | For anti-inflammatory studies, low cytotoxicity is desired to ensure observed effects are not due to cell death. |

Part 2: Elucidating the Anti-Inflammatory Mechanism

Coumarins are widely recognized for their anti-inflammatory properties.[7][10] The mechanism often involves the suppression of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[6][10][11]

Predicted Signaling Pathway Inhibition

Based on data from 8-methoxy-chromen-2-one and 7,8-dimethoxycoumarin, a primary hypothesis is that 7-Methoxy-8-methyl-chromen-2-one will inhibit inflammation by blocking the activation of NF-κB and MAPKs in stimulated immune cells.[10][11]

Caption: Predicted inhibition of NF-κB and MAPK signaling pathways.

Protocol: Western Blot for NF-κB p65 Phosphorylation

To validate the inhibition of the NF-κB pathway, we can measure the phosphorylation of the key p65 subunit, a critical step for its activation and nuclear translocation.[11]

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 6-well plates. Pre-treat cells with non-toxic concentrations of 7-Methoxy-8-methyl-chromen-2-one (e.g., 10, 25, 50 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to robustly activate the NF-κB pathway. Include an unstimulated control and an LPS-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal loading, strip the membrane and re-probe with an antibody for total NF-κB p65 or a housekeeping protein like β-actin.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the change in phosphorylation relative to the total protein.

Part 3: Investigating Anti-Proliferative and Pro-Apoptotic Effects

The coumarin scaffold is frequently associated with anticancer activity, which can be mediated by the induction of apoptosis (programmed cell death).[8][12][13] Key indicators of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, and the externalization of phosphatidylserine on the cell membrane.

The Apoptotic Cascade: A Likely Target

Studies on related compounds suggest that 7-Methoxy-8-methyl-chromen-2-one could induce apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the executioner caspase-3.[12][13]

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides a quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus it only stains late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Seed HepG2 cells in a 6-well plate. Treat with the IC₅₀ and 2x IC₅₀ concentrations of 7-Methoxy-8-methyl-chromen-2-one for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This timing is crucial to prevent non-specific binding.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: The data is plotted on a quadrant graph:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Conclusion and Forward Outlook

This guide outlines a logical, multi-faceted approach to characterizing the in vitro mechanism of action for 7-Methoxy-8-methyl-chromen-2-one. By leveraging the extensive knowledge base of the coumarin family, we have established high-probability hypotheses centered on anti-inflammatory and anti-proliferative activities.

The experimental protocols provided herein represent industry-standard, self-validating systems for testing these hypotheses. Successful execution will not only elucidate the primary mechanisms of this specific molecule but will also position it within the broader landscape of coumarin-based therapeutics. The data generated—from IC₅₀ values to the modulation of specific signaling proteins—will be invaluable for guiding future pre-clinical development and establishing the full therapeutic potential of 7-Methoxy-8-methyl-chromen-2-one.

References

- Davda, B., Arun, J. K., Mishal, P. K., Kumar, A., Prasad, S., Kumar, D., Shah, H., Arora, I., & Firdaus, J. ul. (2025, May 13). Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. Google Cloud.

- Sahu, D., Raghav, S. K., Gautam, H., & Das, H. R. (2015, December 15).

- In Vitro Assessment of Mutagenic and Genotoxic Effects of Coumarin Derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. (n.d.). PubMed.

- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Dakhemy, S. A., El-Din, M. M. G., & Yoo, K. H. (2015, January 27). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. PubMed.

- García, M. D., Puerta, R., & Saenz, M. T. (2021, May 19). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI.

- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Dakhemy, S. A., Gamal El-Din, M. M., Yoo, K. H., & Oh, C.-H. (2014, November 15). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma H. Cairo University Scholars.

- Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023, July 13).

- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025, April 18). MDPI.

- 7-methoxycoumarin 2H-1-benzopyran-2-one, 7-methoxy. (n.d.). The Good Scents Company.

- Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. (2021, April 22). MDPI.

- Synthesizing Derivatives of 7-Hydroxy-4-{[(5-Methyl-1h- enzimidazol- 2-Yl) Sulfanyl]. (2024, May 1). Journal of Chemical Health Risks.

- (PDF) Preparation and in Vitro Cytotoxic Evaluation Studies of 2- Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al, an Analogue of Osthol. (2022, January 10).

- 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one. (n.d.). A2B Chem.

- 484-12-8 | 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one. (n.d.). AA Blocks.

- Therapeutic Effects of Coumarins with Different Substitution P

- Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. (n.d.). PMC.

- Poyraz, E. B., & Dege, N. (2023, April 14). Experimental investigation of the structure of compound 7-methoxy-8-(3- methylbut-2-en-1-yl)-2H-chromen-2-one.

- Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. (n.d.). Benchchem.

- 7-methoxy-8-(3-methylbut-2-en-1-yl)

- Binoy, L., Kumar, J., Sayeli, V., Jagan, L., Luke, L., & Anand, A. (2026, January 30). Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed.

- 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone induces caspase-8- and -9-mediated apoptosis in human cancer cells. (n.d.). PubMed.

- Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. (2022, February 18).

- 7,8-dimethoxycoumarin Attenuates the Expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-Treated HaCaT Cells by Potentially Targeting the NF-κB and MAPK P

- Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (n.d.). springermedizin.de.

- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer tre

- (PDF) Design, synthesis and molecular docking of 2-iso propyl amino derivatives of 7-methoxy coumarin as potent acetylcholinesterase inhibitors. (2015, October 21).

- Pelkonen, O., Raunio, H., & Rautio, A. (n.d.). Differential inhibition of coumarin 7-hydroxylase activity in mouse and human liver microsomes. PubMed.

- Cytotoxicity and Apoptosis Induction of Coumarins and Carbazole Alkaloids from Clausena harmandiana. (2019, September 18). MDPI.

- 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial p

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. aablocks.com [aablocks.com]

- 6. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening | Journal of Neonatal Surgery [jneonatalsurg.com]

- 8. Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Client Challenge [springermedizin.de]

- 10. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7,8-dimethoxycoumarin Attenuates the Expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-Treated HaCaT Cells by Potentially Targeting the NF-κB and MAPK Pathways [mdpi.com]

- 12. 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone induces caspase-8- and -9-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

The Molecular Architecture of 7-Methoxy-8-methyl-chromen-2-one: Natural Sources, Biosynthesis, and Isolation Dynamics

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

7-Methoxy-8-methyl-chromen-2-one (commonly known as 7-methoxy-8-methylcoumarin) is a highly specialized benzopyrone derivative. While structurally simpler than heavily prenylated coumarins like osthole, its unique C-8 methyl and C-7 methoxy substitution pattern makes it a critical scaffold in medicinal chemistry, exhibiting notable antifungal and antimicrobial properties. This technical guide deconstructs the natural origins, biosynthetic pathways, and self-validating experimental workflows required to isolate and characterize this molecule with high fidelity.

Phytochemical Origins: The Rutaceae Connection

The occurrence of simple coumarins is widespread in the plant kingdom, but specific C-8 methylated derivatives are highly conserved within certain botanical families, predominantly Rutaceae and Apiaceae ()[1].

A primary, well-documented natural source of 7-methoxy-8-methyl-chromen-2-one is the fruit of Micromelum falcatum , a medicinal plant native to Southeast Asia. In bioassay-guided fractionation studies, this compound is frequently co-isolated with other coumarinoids (such as microminutin and secomicromelin) and has demonstrated targeted antifungal activity against challenging pathogens like Pythium insidiosum ()[2].

Biosynthetic Architecture: The Phenylpropanoid Cascade

Understanding the biosynthesis of 7-methoxy-8-methyl-chromen-2-one requires mapping the general phenylpropanoid pathway (), followed by highly specific, localized enzymatic functionalizations.

Mechanistic Causality:

-

Core Formation: The pathway initiates with L-phenylalanine. Deamination by Phenylalanine ammonia-lyase (PAL) and subsequent hydroxylation yields p-coumaric acid. An ortho-hydroxylation event (typically mediated by a cytochrome P450 enzyme like C2'H) triggers trans-cis isomerization and spontaneous lactonization, forming the foundational coumarin core, umbelliferone (7-hydroxycoumarin).

-

Sequential Methylation: To achieve the target molecule, umbelliferone undergoes a strict sequence of modifications. First, a C-methyltransferase utilizes S-adenosylmethionine (SAM) to introduce a methyl group at the highly nucleophilic C-8 position.

-

O-Capping: Finally, an O-methyltransferase (OMT) caps the C-7 hydroxyl group with a second SAM-derived methyl group. Why this specific order? If O-methylation occurred first, it would deactivate the aromatic ring, reducing the nucleophilicity of C-8 and sterically hindering the subsequent C-methyltransferase activity.

Biosynthetic pathway of 7-methoxy-8-methylcoumarin from L-phenylalanine.

Self-Validating Experimental Workflows

To isolate 7-methoxy-8-methyl-chromen-2-one from complex plant matrices (e.g., M. falcatum fruits), researchers must employ a self-validating extraction protocol that relies on polarity gradients and optical feedback loops[2].

Protocol: Isolation and Purification of Coumarin Aglycones

Step 1: Biomass Preparation & Maceration

-

Action: Air-dry 1.0 kg of M. falcatum fruits at 40°C, pulverize into a fine powder, and macerate in 95% Ethanol (3 × 5 L) for 72 hours at room temperature.

-

Causality: Controlled desiccation arrests enzymatic degradation by endogenous peroxidases. Ethanol is chosen as the universal solvent because it effectively penetrates the plant matrix, solubilizing both non-polar aglycones and polar glycosides.

Step 2: Liquid-Liquid Partitioning (The Polarity Filter)

-

Action: Concentrate the ethanolic extract in vacuo, suspend in distilled water, and partition sequentially with n-hexane (3 × 1 L) and Ethyl Acetate (EtOAc) (3 × 1 L).

-

Causality & Validation: 7-Methoxy-8-methyl-chromen-2-one is moderately polar. Hexane removes interfering lipophilic waxes and chlorophylls. The target coumarin partitions almost exclusively into the EtOAc layer. Self-Validation: Spot the EtOAc fraction on a silica TLC plate; the presence of intense blue/green fluorescence under 365 nm UV light confirms the successful capture of the benzopyrone core before proceeding.

Step 3: Silica Gel Column Chromatography

-

Action: Subject the dried EtOAc fraction to silica gel column chromatography. Elute with a step gradient of Hexane:EtOAc (from 90:10 to 50:50).

-

Causality: This step separates simple coumarins from highly oxygenated or prenylated analogs based on hydrogen-bonding affinity to the stationary phase.

Step 4: Preparative HPLC

-

Action: Pool UV-active fractions and purify via reverse-phase HPLC (C18 column) using an isocratic mobile phase of CH₃CN/H₂O (e.g., 40:60 v/v) at a flow rate of 3.0 mL/min.

-

Causality: Isocratic elution prevents baseline drift and ensures the high-resolution separation required to isolate the 8-methyl derivative from structurally identical 6-methyl isomers.

Self-validating extraction and purification workflow for coumarinoids.

Quantitative Analytics and Structural Validation

Once isolated, the structural integrity of 7-Methoxy-8-methyl-chromen-2-one must be rigorously verified. 1H NMR alone is insufficient because it cannot definitively differentiate between a C-8 methyl and a C-6 methyl substitution. Therefore, 2D NMR (specifically HMBC) is mandatory. The methyl protons at C-8 will show long-range ¹³C-¹H correlations with C-7, C-8, and C-9, providing absolute structural proof[2].

Table 1: Physicochemical and Spectroscopic Validation Data

| Parameter | Value / Characteristic | Analytical Purpose (Causality) |

| Molecular Formula | C₁₁H₁₀O₃ | Establishes the baseline atomic composition. |

| HRESIMS (m/z) | ~191.0708 [M+H]⁺ | High-resolution confirmation of the exact mass. |

| UV λmax (nm) | 258, 320 | Validates the intact benzopyrone conjugated system. |

| IR νmax (cm⁻¹) | 1720, 1605, 1100 | Identifies the lactone carbonyl (C=O) and ether (C-O-C) bonds. |

| ¹H NMR: H-3, H-4 | δ 6.25 (d), 7.60 (d), J=9.5 Hz | Confirms the unsubstituted pyrone ring double bond. |

| ¹H NMR: 8-CH₃ | δ 2.25 (s, 3H) | Verifies the presence of the methyl group on the aromatic ring. |

| ¹H NMR: 7-OCH₃ | δ 3.90 (s, 3H) | Verifies the presence of the C-7 methoxy capping group. |

| HMBC Correlation | 8-CH₃ → C-7, C-8, C-9 | Critical Validation: Differentiates C-8 substitution from C-6. |

References

-

Title: Coumarinoids from the fruits of Micromelum falcatum Source: Fitoterapia 94 (2014): 134-141. URL: [Link]

-

Title: Progress in the Chemistry of Organic Natural Products. Volume 106 Source: Springer (via Dokumen.pub) URL: [Link]

-

Title: Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes Source: Phytochemistry Reviews 5.2-3 (2006): 293-308. URL: [Link]

Sources

Pharmacokinetics of 7-Methoxy-8-methyl-chromen-2-one Derivatives: A Technical Whitepaper

Executive Summary

The 7-methoxy-8-methyl-chromen-2-one (7-methoxy-8-methylcoumarin) scaffold is a privileged structure in medicinal chemistry, serving as the core backbone for numerous bioactive natural products and synthetic therapeutic agents. The most extensively characterized derivative in this class is osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin), which exhibits profound osteogenic, neuroprotective, and anti-tumor activities[1]. Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of these derivatives is critical for optimizing their bioavailability and translating preclinical efficacy into clinical success. This whitepaper provides an in-depth analysis of the biotransformation pathways and in vivo kinetics of 7-methoxy-8-alkyl-chromen-2-one derivatives.

Structural Pharmacokinetics & Absorption Kinetics

The pharmacokinetic behavior of 7-methoxy-8-methylcoumarin derivatives is fundamentally dictated by their structural lipophilicity. The benzopyrone core provides a planar, aromatic foundation, while the 7-methoxy and 8-alkyl substitutions significantly increase the partition coefficient (LogP).

-

Intestinal Absorption: In vivo intestinal perfusion models indicate that the absorption of these derivatives occurs primarily via passive diffusion across the intestinal epithelium[1]. The lipophilic 8-alkyl group enhances membrane permeability, allowing for rapid uptake into the systemic circulation.

-

Distribution: Following intravenous administration, these compounds exhibit a classic biphasic distribution phenomenon[2]. The initial alpha phase represents rapid distribution into highly perfused organs (e.g., liver, heart, and brain), driven by the molecule's lipophilicity. This is followed by a slower beta (elimination) phase as the drug redistributes and undergoes hepatic clearance[2].

Metabolic Biotransformation (Phase I & II)

The metabolic liability of 7-methoxy-8-methyl-chromen-2-one derivatives is primarily centered around the 7-methoxy group and the benzopyrone ring. Metabolism is highly dependent on hepatic cytochrome P450 (CYP450) enzymes.

-

Phase I Metabolism (Functionalization): The 7-methoxy group acts as an electron-donating moiety, making it highly susceptible to O-demethylation. CYP2A6 and CYP2C9 are the primary isoforms responsible for cleaving the methoxy group to yield 7-hydroxy-8-methylcoumarin derivatives[3]. Concurrently, CYP3A4 may catalyze aliphatic or aromatic hydroxylations on the 8-alkyl side chain.

-

Phase II Metabolism (Conjugation): The newly exposed hydroxyl group at the C7 position serves as a critical handle for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert the 7-hydroxy intermediate into highly polar glucuronide and sulfate conjugates, effectively neutralizing the molecule's lipophilicity and trapping it in the aqueous phase for excretion[3].

Phase I and II metabolic pathways of 7-methoxy-8-methylcoumarin derivatives.

Excretion & Elimination Profile

Due to the rapid Phase I O-demethylation and subsequent Phase II conjugation, the parent 7-methoxy compounds have a relatively short biological half-life. The highly polar glucuronide and sulfate conjugates are actively transported into the renal tubules and excreted primarily via urine[3]. The rapid clearance necessitates careful dosage regimen design or the use of novel drug delivery systems to maintain therapeutic plasma concentrations over extended periods.

Quantitative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters for osthole, the most widely documented 7-methoxy-8-alkyl-chromen-2-one derivative, in Sprague-Dawley rat models[2][4].

| Route of Administration | Dose | Cmax (μg/mL) | AUC (μg·h/mL) | T1/2 | Mean Residence Time (MRT) |

| Intravenous (IV) | 10 mg/kg | N/A (Immediate) | Not specified | 41.13 min | 48.41 min |

| Oral (PO) | 130 mg/kg | 0.7271 ± 0.002 | 5.3529 ± 0.07 | 3.6998 h | Not specified |

Data indicates that while absorption is efficient, the rapid hepatic first-pass metabolism significantly truncates the half-life of the parent compound.

Experimental Methodology: In Vivo PK Profiling

To accurately quantify the pharmacokinetics of 7-methoxy-8-methyl-chromen-2-one derivatives, a robust, self-validating analytical protocol is required. The following methodology utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, optimized for coumarin derivatives[2].

Step-by-Step Protocol

-

Animal Dosing & Sampling:

-

Administer the target derivative (e.g., 10 mg/kg IV) to adult male Sprague-Dawley rats.

-

Collect 0.3 mL blood samples via the jugular vein into heparinized tubes at predetermined intervals (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-dose).

-

Causality: Serial sampling captures both the rapid alpha distribution phase and the slower beta elimination phase, ensuring accurate non-compartmental modeling.

-

-

Plasma Separation & Internal Standard Addition:

-

Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma.

-

Spike 100 μL of plasma with a known concentration of an internal standard (IS) such as paeonol[2].

-

Causality: The IS acts as a self-validating control. Because it shares similar physicochemical properties with the analyte, any volumetric losses during subsequent extraction steps are mathematically normalized by calculating the analyte-to-IS peak area ratio.

-

-

Deproteinization (Sample Clean-up):

-

Add 200 μL of cold acetonitrile to the spiked plasma. Vortex vigorously for 60 seconds.

-

Centrifuge at 10,000 × g for 10 minutes.

-

Causality: Acetonitrile disrupts the hydrophobic interactions between the coumarin derivative and plasma proteins (e.g., albumin). This precipitates the proteins while partitioning the unbound drug into the organic supernatant, preventing column clogging and ensuring total drug quantification.

-

-

Chromatographic Separation:

-

Inject 20 μL of the supernatant into an HPLC system equipped with a C18 reversed-phase column.

-

Use a mobile phase of Acetonitrile-Water-Diethylamine (50:50:0.1, v/v/v) adjusted to pH 3.0 with orthophosphoric acid[2].

-

Causality: The acidic pH suppresses the ionization of any residual phenolic metabolites, ensuring sharp, symmetrical peak shapes. Diethylamine acts as a silanol-masking agent to prevent peak tailing.

-

-

Detection & Modeling:

-

Detect UV absorption at 323 nm (the optimal λmax for the 7-methoxy-chromen-2-one chromophore).

-

Calculate PK parameters (AUC, T1/2, Clearance) using non-compartmental analysis software.

-

Step-by-step workflow for in vivo pharmacokinetic profiling in rat models.

References

-

Tsai, T. H., Tsai, T. R., Chen, C. C., & Chen, C. F. (1996). "Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link][2]

-

Zhang, Z., et al. (2015). "Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine." Evidence-Based Complementary and Alternative Medicine. Available at:[Link][1]

-

Wang, Y., et al. (2023). "Review on the protective activity of osthole against the pathogenesis of osteoporosis." Frontiers in Pharmacology. Available at:[Link][4]

-

Musa, M. A., et al. (2020). "Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer." Molecules (MDPI). Available at:[Link][3]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Review on the protective activity of osthole against the pathogenesis of osteoporosis [frontiersin.org]

Molecular Profiling of 7-Methoxy-8-methyl-chromen-2-one: Physicochemical Properties, Lipophilicity, and Pharmacokinetic Implications

Executive Summary

7-Methoxy-8-methyl-chromen-2-one (commonly referred to as 7-methoxy-8-methylcoumarin) is a biologically significant coumarin derivative. Structurally characterized by a benzopyran-2-one core with specific substitutions at the C7 and C8 positions, this molecule represents a privileged pharmacophore in medicinal chemistry. This technical whitepaper explores the causality between its structural modifications, its resulting molecular weight and lipophilicity, and the robust experimental protocols required to validate these physicochemical parameters.

Structural and Physicochemical Characterization

The base coumarin scaffold is ubiquitous in natural product chemistry, frequently isolated from plant species such as Micromelum falcatum (1)[1]. The specific addition of a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 8 fundamentally alters the molecule's electron density and spatial geometry.

Quantitative Data Summary

The molecular weight and associated properties position this compound well within the optimal parameters for oral bioavailability, adhering strictly to Lipinski's Rule of Five. High-resolution mass spectrometry confirms the exact mass of the C₁₁H₁₀O₃ architecture (2)[2].

| Physicochemical Property | Value | Derivation Method / Source |

| IUPAC Name | 7-Methoxy-8-methyl-chromen-2-one | Chemical Nomenclature |

| Molecular Formula | C₁₁H₁₀O₃ | Structural Analysis |

| Molecular Weight | 190.20 g/mol | Calculated |

| Exact Mass | 190.06299 Da | High-Resolution MS[2] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Rotatable Bonds | 1 | Structural Analysis |

Lipophilicity (logP) and Membrane Permeability

Lipophilicity, expressed as the partition coefficient (logP), is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Mechanistic Causality: The base coumarin core possesses moderate polarity due to its lactone ring. However, the specific substitutions in 7-Methoxy-8-methyl-chromen-2-one drive a significant increase in lipophilicity. The 8-methyl group introduces hydrophobic bulk, expanding the non-polar surface area. Concurrently, the 7-methoxy group—while containing an oxygen atom capable of hydrogen-bond accepting—lacks a hydrogen-bond donor. This structural modification sterically shields the polar core and reduces the overall hydration energy of the molecule. Higher lipophilicity in such benzopyran derivatives directly correlates with an increased ability to cross lipid bilayer membranes passively (3)[3]. Furthermore, crystallographic studies reveal that higher lipophilicity in coumarins is associated with a larger contribution of C-H···π interactions, which are vital for stabilizing the molecule within the hydrophobic pockets of target proteins (4)[4].

Figure 1: Structure-Property Relationship driving the lipophilicity of 7-Methoxy-8-methyl-chromen-2-one.

Experimental Methodologies for Lipophilicity Determination

To ensure scientific rigor and trustworthiness, lipophilicity must be determined using orthogonal, self-validating methods.

Protocol A: Shake-Flask Method (Octanol/Water Partitioning)

Causality & Design: The shake-flask method remains the OECD standard for logP determination. We utilize 1-octanol because its hydrogen-bonding parameters closely mimic those of the biological lipid bilayer. Self-Validating Mechanism: This protocol requires quantifying the analyte in both phases. If the mass balance equation (C_oct × V_oct) + (C_aq × V_aq) = Initial_Mass is not satisfied (allowing for <5% error), the system has failed due to emulsion trapping, precipitation, or glass adsorption, and the data must be discarded.

Step-by-Step Workflow:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. Reasoning: This prevents volume shifts during the actual partitioning experiment.

-

Sample Preparation: Dissolve exactly 1.0 mg of 7-Methoxy-8-methyl-chromen-2-one in 10 mL of the pre-saturated 1-octanol.

-

Partitioning: Transfer 5 mL of the octanol solution and 5 mL of pre-saturated water into a borosilicate glass centrifuge tube.

-

Equilibration: Agitate the mixture on a mechanical shaker at 100 rpm for 60 minutes at a constant 25°C. Reasoning: 60 minutes is sufficient for a low-molecular-weight, uncharged coumarin to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the tubes at 3000 × g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully sample the aqueous and octanol phases using separate glass syringes. Quantify the concentration in both phases using HPLC-UV (λmax ≈ 320 nm).

-

Calculation: Calculate the partition coefficient using the formula: logP = log10(C_octanol / C_water).

Protocol B: RP-HPLC Determination of logP

Causality & Design: RP-HPLC estimates lipophilicity by correlating the molecule's retention time with known standards. An isocratic mobile phase is strictly required; gradient elution dynamically changes the stationary-mobile phase partition coefficient, destroying the linear thermodynamic relationship needed for accurate logP calculation. Self-Validating Mechanism: Uracil is injected as an unretained marker to determine column dead time ( t0 ). A set of at least 5 reference coumarins with known logP values must be run to generate a calibration curve. The run is only valid if the calibration curve yields an R2>0.99 .

Step-by-Step Workflow:

-

System Setup: Equip the HPLC with a C18 analytical column (e.g., 250 × 4.6 mm, 5 µm). Set the column oven to a stable 25°C.

-

Mobile Phase: Prepare an isocratic mixture of Methanol:Water (60:40, v/v). Degas ultrasonically.

-

Dead Time Determination: Inject 10 µL of a 0.1 mg/mL uracil solution. Record the retention time as t0 .

-

Calibration: Inject a series of reference standards (e.g., coumarin, 7-hydroxycoumarin, 7-methoxycoumarin) and record their retention times ( tR ).

-

Sample Analysis: Inject 10 µL of 7-Methoxy-8-methyl-chromen-2-one (0.5 mg/mL in mobile phase). Record tR .

-

Data Processing: Calculate the capacity factor ( k′ ) for all analytes: k′=(tR−t0)/t0 .

-

LogP Derivation: Plot log(k′) vs. known logP of standards. Use the linear regression equation to extrapolate the logP of the target compound.

Figure 2: Self-validating RP-HPLC workflow for high-throughput logP determination.

Pharmacokinetic Implications in Drug Development

The precise molecular weight (190.20 g/mol ) and the structurally enhanced lipophilicity of 7-Methoxy-8-methyl-chromen-2-one make it an excellent candidate for further pharmacokinetic optimization. Because it lacks hydrogen bond donors and possesses a highly lipophilic surface area, it is predicted to exhibit rapid gastrointestinal absorption and a high volume of distribution ( Vd ).

In drug development, understanding this specific lipophilic profile is crucial. While high lipophilicity enhances membrane permeability—allowing benzopyran derivatives to reach intracellular targets effectively—it also increases the likelihood of rapid hepatic clearance via Cytochrome P450 enzymes. Therefore, any formulation strategies involving this compound must balance its excellent permeability against potential first-pass metabolism vulnerabilities.

References

- Source: academia.

- Source: core.ac.

- Source: ias.ac.

- Title: The crystal structure of the title coumarin compound, viewed along an...

Sources

Preliminary Biological Evaluation of 7-Methoxy-8-methyl-chromen-2-one: A Technical Guide to Target-Specific Profiling

Executive Summary

The coumarin scaffold is a privileged structure in medicinal chemistry, offering a highly tunable pharmacophore for diverse biological targets. Specifically, 7-Methoxy-8-methyl-chromen-2-one (CAS: 14002-94-9), also known as 7-methoxy-8-methylcoumarin, serves as a critical precursor and core scaffold for developing potent enzyme inhibitors and anti-parasitic agents[1].

This whitepaper provides an in-depth technical evaluation of this compound, focusing on its structure-activity relationship (SAR) and its biological evaluation across two primary axes: Aromatase (CYP19) Inhibition [2] and Anti-Leishmanial Multi-Targeting [3]. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, emphasizing the causality behind experimental choices and detailing self-validating assay systems.

Physicochemical Profile & Scaffold Rationale

Before initiating biological evaluations, it is critical to understand how the functional groups of 7-Methoxy-8-methyl-chromen-2-one dictate target interaction.

-

The 7-Methoxy Group (-OCH₃): Acts as a strong hydrogen-bond acceptor. Depending on the spatial orientation of the target's active site, this group can either anchor the molecule via H-bonding or induce severe steric repulsion[2].

-

The 8-Methyl Group (-CH₃): Provides steric bulk adjacent to the methoxy group, restricting its rotational degrees of freedom. This conformational locking is essential for minimizing entropic penalties during receptor binding.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 7-Methoxy-8-methyl-2H-chromen-2-one |

| CAS Number | 14002-94-9[1] |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Key Structural Features | Benzopyran-2-one core, 7-position H-bond acceptor, 8-position steric lock |

Evaluation Axis I: Aromatase (CYP19) Inhibition

Mechanistic Rationale

Aromatase (CYP19) is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens. Inhibiting this pathway is a primary therapeutic strategy for hormone-receptor-positive breast cancer. Derivatives built upon the 7-methoxy-8-methyl-chromen-2-one scaffold utilize an appended azole (imidazole or triazole) ring to coordinate with the heme iron of CYP19[2].

The causality of binding affinity hinges entirely on the 7-methoxy group. If the azole substitution places the coumarin core at an optimal distance within the active site, the 7-methoxy group forms a favorable hydrogen bond, drastically increasing affinity. Conversely, if the geometry is misaligned, the methoxy group clashes with the binding pocket residues, obliterating activity[2].

Table 2: SAR Impact of the 7-Methoxy Substitution on CYP19 Affinity

Data synthesized from comparative coumarin-imidazole derivatives[2].

| Base Scaffold | Substitution at C7 | IC₅₀ (nM) | Mechanistic Effect |

| Derivative 19 | -H (Unsubstituted) | 2100 | Baseline coordination via azole ring. |

| Derivative 20 | -OCH₃ (Methoxy) | 280 | Affinity Increases: Favorable H-bond formation. |

| Derivative 22 | -H (Unsubstituted) | 760 | Baseline coordination via azole ring. |

| Derivative 23 | -OCH₃ (Methoxy) | >>36000 | Affinity Destroyed: Severe steric repulsion in the pocket. |

Experimental Workflow: Radiometric In Vitro CYP19 Assay

To evaluate these derivatives, we employ a radiometric [1β−3H] -androstenedione assay. This protocol is a self-validating system : the release of tritiated water ( 3H2O ) is stereospecifically coupled to the aromatization of the A-ring. If off-target metabolism occurs, the 1β -tritium is not released, completely eliminating false-positive readouts.

Step-by-Step Methodology:

-

Microsome Preparation: Isolate human placental microsomes (rich in CYP19) via ultracentrifugation at 100,000 × g. Resuspend in 50 mM potassium phosphate buffer (pH 7.4) to maintain the native conformation of the NADPH-cytochrome P450 reductase complex.

-

Substrate Incubation: In a reaction volume of 0.5 mL, combine the microsomes, the coumarin test compound (serial dilutions from 0.1 nM to 50 μM), and 50 nM of [1β−3H] -androstenedione.

-

Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding 2 mL of chloroform. Causality: Chloroform denatures the enzyme and partitions the unreacted, lipophilic [1β−3H] -androstenedione into the organic phase.

-

Extraction & Quantification: Vortex vigorously and centrifuge. Extract an aliquot of the aqueous phase (containing the 3H2O product). Add to scintillation fluid and measure radioactivity (DPM). Calculate IC₅₀ using non-linear regression.

Fig 1. Mechanistic pathway of CYP19 inhibition by 7-Methoxy-8-methyl-chromen-2-one derivatives.

Evaluation Axis II: Anti-Leishmanial Multi-Targeting

Mechanistic Rationale

Leishmaniasis, caused by Leishmania spp., is typically treated with highly toxic antimonial drugs. Plant-derived coumarins are being aggressively evaluated as safer alternatives[3]. 7-Methoxy-8-methyl-chromen-2-one has been utilized in molecular docking studies to evaluate its multi-targeting potential against parasitic enzymes (e.g., dihydropteroate synthase)[3]. The planar nature of the coumarin core allows for efficient intercalation or active-site insertion, while the methoxy group interacts with polar residues in the parasite's enzymatic pockets.

Experimental Workflow: Computational to In Vitro Validation

Because Leishmania has an intricate life cycle (promastigote in the vector, amastigote in the host macrophage), we utilize a tiered approach. We begin with molecular docking and validate hits using a Resazurin reduction assay. This assay is self-validating : resazurin is a non-fluorescent dye that is reduced to highly fluorescent resorufin only by active NADH/NADPH-dependent oxidoreductases in living cells. If a coumarin derivative simply precipitates and causes optical scattering (a common artifact in standard absorbance assays), the fluorescence readout remains unaffected, preventing false efficacy claims.

Step-by-Step Methodology:

-

Molecular Docking (Virtual Screening):

-

Prepare the 3D structure of 7-Methoxy-8-methyl-chromen-2-one. Assign Gasteiger charges and define the 7-methoxy bond as flexible.

-

Dock against the rigid crystal structure of the Leishmania target enzyme using a grid box centered on the active site. Select compounds with a binding energy (ΔG) < -7.0 kcal/mol for in vitro testing[3].

-

-

Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 24°C.

-

Compound Treatment: Seed 1 × 10⁶ parasites/well in a 96-well plate. Add the coumarin compound dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Incubate for 72 hours.

-

Resazurin Reduction Assay: Add 20 μL of 2 mM resazurin solution to each well. Incubate for 4 hours. Measure fluorescence (Excitation: 540 nm, Emission: 590 nm). Calculate parasite viability relative to the untreated control.

Fig 2. Computational to in vitro workflow for evaluating anti-leishmanial activity.

Conclusion

The preliminary biological evaluation of 7-Methoxy-8-methyl-chromen-2-one demonstrates its immense value as a highly tunable pharmacophore. Whether acting as a steric/electronic modulator in the active site of human CYP19 aromatase or serving as a multi-targeting ligand against Leishmania protozoans, the precise positioning of its 7-methoxy and 8-methyl groups dictates its biological efficacy. Future drug development efforts must leverage these SAR principles to design next-generation, target-specific therapeutics.

References

-

Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors. ACS Journal of Medicinal Chemistry. URL:[Link][2]

-

COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING. Universal Journal of Pharmaceutical Research. URL: [Link][3]

-

7-METHOXY-8-METHYL-CHROMEN-2-ONE CAS#14002-94-9 | CAS Substance Database. ChemRadar. URL: [Link][1]

Sources

Application Note: Synthesis and Characterization of 7-Methoxy-8-methyl-chromen-2-one

Here is a comprehensive application note and protocol for the synthesis of 7-Methoxy-8-methyl-chromen-2-one, designed for researchers and drug development professionals.

Introduction and Scientific Rationale

Coumarins (benzopyrones) are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-leishmanial properties[1][2]. The compound 7-Methoxy-8-methyl-chromen-2-one (CAS: 14002-94-9), also known as 7-methoxy-8-methylcoumarin, is a structurally significant derivative characterized by a methoxy group at the C7 position and a methyl group at the C8 position[3]. This specific substitution pattern is frequently utilized as a core building block or precursor for synthesizing more complex heterocyclic-fused coumarins and targeted therapeutic agents[1][4].

The most direct and scalable method for synthesizing unsubstituted (at the C3 position) coumarin cores from ortho-hydroxybenzaldehydes is the Perkin Reaction [5]. This protocol details the condensation of 2-hydroxy-4-methoxy-3-methylbenzaldehyde with acetic anhydride, utilizing anhydrous sodium acetate as a base catalyst.

Mechanistic Workflow and Pathway

The synthesis relies on the base-catalyzed enolization of acetic anhydride, followed by an aldol-type condensation with the aldehyde. Subsequent intramolecular transesterification (lactonization) and dehydration yield the stable benzopyrone ring[4].

Figure 1: Mechanistic workflow for the Perkin-based synthesis of 7-Methoxy-8-methyl-chromen-2-one.

Materials and Reagents

To ensure a self-validating system, all reagents must be strictly anhydrous. The presence of water will hydrolyze the acetic anhydride, severely depressing the reaction yield.

| Reagent / Material | Role in Synthesis | Stoichiometry / Amount |

| 2-Hydroxy-4-methoxy-3-methylbenzaldehyde | Primary Substrate | 1.0 equivalent (10 mmol, ~1.66 g) |

| Acetic Anhydride | Reactant & Solvent | 4.0 equivalents (40 mmol, ~3.8 mL) |

| Sodium Acetate (Anhydrous) | Base Catalyst | 1.5 equivalents (15 mmol, ~1.23 g) |

| Deionized Water / Crushed Ice | Quenching Agent | Excess (~50 mL) |

| Ethanol (Absolute) | Recrystallization Solvent | As needed |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Condensation

Expertise Insight: The choice of anhydrous sodium acetate over stronger bases prevents the degradation of the sensitive methoxy-benzaldehyde precursor while providing sufficient basicity to generate the anhydride enolate[4].

-

Preparation: In a rigorously dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.66 g (10 mmol) of 2-hydroxy-4-methoxy-3-methylbenzaldehyde and 1.23 g (15 mmol) of freshly fused, finely powdered anhydrous sodium acetate.

-

Solvent Addition: Add 3.8 mL (40 mmol) of acetic anhydride to the flask.

-

Reflux: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture in an oil bath set to 180°C for 5 to 6 hours.

Phase 2: Quenching and Product Isolation

-

Cooling: Remove the flask from the oil bath and allow it to cool to approximately 60°C. Do not let it cool to room temperature at this stage, as the mixture may solidify into an intractable mass.

-

Precipitation: Pour the warm reaction mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water.

-

Causality: Water hydrolyzes the excess acetic anhydride into water-soluble acetic acid, while the hydrophobic coumarin product precipitates out of the aqueous phase.

-

-

Filtration: Stir the suspension for 30 minutes to ensure complete hydrolysis of the anhydride. Isolate the crude solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water (3 × 15 mL) until the filtrate is pH neutral, ensuring the complete removal of acetic acid and sodium acetate.

Phase 3: Purification and Validation

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

-

Final Isolation: Filter the purified crystals and dry them under a high vacuum (desiccator) for 12 hours.

Analytical Characterization

A robust protocol must be self-validating. The successful synthesis of 7-Methoxy-8-methyl-chromen-2-one should be confirmed using the following spectroscopic benchmarks[4][7]:

| Analytical Method | Expected Signals / Benchmarks | Structural Correlation |

| FT-IR (KBr Pellet) | ~1715 - 1730 cm⁻¹ (Strong) | Characteristic α,β -unsaturated lactone carbonyl (C=O) stretch. |

| FT-IR (KBr Pellet) | ~1600 - 1620 cm⁻¹ | Aromatic C=C and pyrone ring double bond stretching. |

| ¹H-NMR (DMSO-d6) | δ ~6.2 ppm (d, 1H) & δ ~7.9 ppm (d, 1H) | C3-H and C4-H protons of the coumarin pyrone ring (characteristic doublets). |

| ¹H-NMR (DMSO-d6) | δ ~3.8 - 3.9 ppm (s, 3H) | Protons of the C7-methoxy (-OCH3) group[7]. |

| ¹H-NMR (DMSO-d6) | δ ~2.2 - 2.3 ppm (s, 3H) | Protons of the C8-methyl (-CH3) group[7]. |

Sources

- 1. evitachem.com [evitachem.com]

- 2. ujpronline.com [ujpronline.com]

- 3. China New Chemical Substance Search | MEP Order No.7 | MEE Order No.12 [chemradar.com]

- 4. 3-Acetylcoumarin CAS 3949-36-8|Research Chemical [benchchem.com]

- 5. evitachem.com [evitachem.com]

- 6. 3-Acetylcoumarin CAS 3949-36-8|Research Chemical [benchchem.com]

- 7. EP1570846A1 - The novel coumarin-amide derivatives and its preparation, said drug composition and its use - Google Patents [patents.google.com]

using 7-Methoxy-8-methyl-chromen-2-one as a fluorescent probe in live cells

Application Note: 7-Methoxy-8-methyl-chromen-2-one as a Lipophilic Fluorescent Probe in Live-Cell Imaging

Executive Summary & Mechanistic Rationale

7-Methoxy-8-methyl-chromen-2-one (CAS 14002-94-9), a neutral, highly lipophilic coumarin derivative, serves as an effective fluorescent tracer for visualizing hydrophobic compartments in live cells. While many coumarin-based probes rely on a 7-hydroxyl group (which is subject to pH-dependent excited-state proton transfer), the etherification at the 7-position (methoxy) combined with steric shielding from the 8-methyl group provides a stable, pH-independent photophysical profile[1].

The Causality of the Scaffold:

-

7-Methoxy Group: Acts as a strong electron donor in the coumarin "push-pull" system (with the lactone carbonyl acting as the acceptor). This modification locks the molecule in a neutral state, preventing fluorescence quenching in acidic organelles and ensuring a consistent quantum yield across physiological pH ranges[2].

-

8-Methyl Group: Significantly increases the partition coefficient ( logP ) of the molecule. This thermodynamic driving force causes the probe to rapidly diffuse across the plasma membrane and selectively partition into highly hydrophobic microenvironments, predominantly lipid droplets (LDs) and the endoplasmic reticulum (ER)[3].

Photophysical & Structural Profile

Understanding the quantitative parameters of 7-Methoxy-8-methyl-chromen-2-one is critical for designing multiplexed imaging panels and avoiding spectral bleed-through.

| Property | Value / Characteristic | Mechanistic Implication for Live-Cell Assays |

| Fluorophore Core | Benzopyrone (Coumarin) | Provides baseline UV-excitation and blue-emission, ideal for pairing with green/red probes[2]. |

| Excitation ( λex ) | ~330 – 350 nm | Requires UV or deep-blue laser lines (e.g., 355 nm or 405 nm). Caution: Prolonged exposure may induce phototoxicity. |

| Emission ( λem ) | ~410 – 430 nm | Yields a distinct blue signal. Minimal spectral overlap with standard visible-range fluorophores (e.g., GFP, mCherry). |

| Solubility | High in DMSO/EtOH | Completely insoluble in aqueous buffers. Requires a high-concentration organic stock and careful dilution in assay media. |

| Environmental Sensitivity | Solvatochromic | Quantum yield increases significantly in non-polar (lipid) environments compared to aqueous solutions, enhancing signal-to-noise ratio in LDs[1]. |

Cellular Partitioning Workflow

Workflow and mechanistic partitioning of 7-Methoxy-8-methyl-chromen-2-one in live cells.

Step-by-Step Methodology: Live-Cell Lipid Droplet Imaging

To ensure scientific integrity, this protocol is designed as a self-validating system . Because 7-Methoxy-8-methyl-chromen-2-one emits in the blue spectrum, it can be easily confused with cellular autofluorescence (e.g., NADH/FAD). Therefore, the protocol strictly requires co-staining with a validated red-emitting lipid droplet probe (e.g., Nile Red) to confirm spatial co-localization[4].

Phase A: Reagent Preparation

-

Primary Stock Solution (10 mM): Dissolve 1.90 mg of 7-Methoxy-8-methyl-chromen-2-one in 1 mL of anhydrous, cell-culture grade DMSO.

-

Causality: The molecule's high lipophilicity makes it insoluble in water. Anhydrous DMSO prevents precipitation and degradation. Store aliquots at -20°C, protected from light.

-

-

Working Staining Solution (10 µM): Dilute the primary stock 1:1000 in serum-free cell culture medium (e.g., DMEM without FBS) immediately before use.

-

Causality: Serum proteins, particularly Bovine Serum Albumin (BSA), possess hydrophobic binding pockets that will sequester the lipophilic coumarin probe, drastically reducing the effective concentration delivered to the cells.

-

Phase B: Cell Culture & Staining

-

Seed HepG2 or HeLa cells in a 35 mm glass-bottom imaging dish and culture until 70-80% confluent. (HepG2 cells are recommended due to their robust lipid metabolism and prominent lipid droplets[4]).

-

Aspirate the complete growth medium and wash the cells gently twice with 1X PBS (pH 7.4) to remove residual serum esterases and proteins.

-

Add 1 mL of the Working Staining Solution (10 µM coumarin probe) to the dish.

-

(Self-Validation Step) Add Nile Red to a final concentration of 1 µM in the same dish.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.

-

Causality: 30 minutes provides sufficient time for passive diffusion across the plasma membrane and thermodynamic equilibration into the hydrophobic lipid droplets.

-

Phase C: Imaging & Validation

-

Post-incubation, aspirate the staining solution and wash the cells three times with warm 1X PBS. Replace with Live-Cell Imaging Buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Causality: Washing removes unincorporated probe from the extracellular space, minimizing background fluorescence and improving the signal-to-noise ratio.

-

-

Transfer the dish to a confocal or widefield fluorescence microscope equipped with a live-cell environmental chamber (37°C).

-

Image Acquisition:

-

Coumarin Channel: Excitation ~350 nm (or 405 nm laser if UV is unavailable, though efficiency drops); Emission filter 410-450 nm. Keep exposure times under 100 ms to prevent UV-induced reactive oxygen species (ROS) generation and phototoxicity.

-

Validation Channel (Nile Red): Excitation ~550 nm; Emission filter 600-650 nm.

-

-

Data Analysis: Calculate the Pearson's Correlation Coefficient (PCC) between the blue (coumarin) and red (Nile Red) channels. A PCC > 0.85 validates that 7-Methoxy-8-methyl-chromen-2-one has successfully and selectively partitioned into the lipid droplets.

References

-

[4] Ficus hirta Vahl. Ameliorates Nonalcoholic Fatty Liver Disease through Regulating Lipid Metabolism and Gut Microbiota. PubMed Central (PMC). Available at:[Link]

-

[2] Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC Publishing). Available at:[Link]

-

[3] Synthetic Lipid Biology. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 7-Methoxy-8-methyl-2H-chromen-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation

Executive Summary

7-Methoxy-8-methyl-2H-chromen-2-one (commonly known as 7-methoxy-8-methylcoumarin) is a highly functionalized benzo- α -pyrone scaffold frequently utilized in the synthesis of bioactive therapeutics and fluorescent probes. Accurate structural elucidation of this compound is paramount, as positional isomers (e.g., 6-methyl vs. 8-methyl derivatives) exhibit drastically different pharmacological profiles.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. Rather than merely listing acquisition parameters, this guide details the spectroscopic causality behind the chemical shifts and outlines an orthogonal validation workflow to ensure absolute data integrity.

Mechanistic Insights & Spectroscopic Causality

Understanding the electronic environment of the coumarin core is critical for predicting and assigning NMR signals. The chemical shifts in 7-methoxy-8-methyl-2H-chromen-2-one are governed by a delicate interplay of mesomeric (+M) and inductive (+I) effects:

-

The +M Effect of the 7-Methoxy Group: The oxygen atom of the 7-methoxy group donates electron density into the aromatic ring via resonance. This significantly increases the electron density at the ortho (C-6, C-8) and para (C-4a) positions. Consequently, the H-6 proton is heavily shielded and shifted upfield (typically around δ 6.85 ppm) compared to a standard aromatic proton .

-

Steric and Inductive Effects of the 8-Methyl Group: The 8-methyl substituent replaces the H-8 proton, providing an immediate structural marker (the absence of an H-8 singlet/doublet). It exerts a weak +I effect, but more importantly, introduces steric bulk that restricts the free rotation of the adjacent 7-methoxy group, subtly deshielding the methoxy protons due to conformational locking .

-

Coupling Systems (J-Coupling): The absence of H-8 means the only remaining aromatic protons are H-5 and H-6. These will exhibit a classic ortho-coupling pattern ( 3J≈8.5 Hz). Meanwhile, the lactone ring protons (H-3 and H-4) exhibit a distinct cis-alkene coupling ( 3J≈9.5 Hz).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol employs a self-validating loop . Structural connectivity is never assumed; it must be mathematically proven via 2D cross-peaks. If the 1D integration does not yield exactly 10 protons, or if the HMBC fails to show a 3JCH correlation from the 8-methyl protons to C-7, the structural assignment is rejected.

Phase 1: Sample Preparation & Internal Calibration

Causality: Proper solvation prevents line broadening caused by viscosity or aggregation.

-

Massing: Weigh exactly 15 mg (for 1 H) or 40 mg (for 13 C) of highly purified 7-methoxy-8-methyl-2H-chromen-2-one.

-

Solvent Selection: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is preferred over DMSO-d 6 to prevent downfield shifting caused by solvent hydrogen-bonding with the lactone carbonyl.

-

Transfer: Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

Phase 2: 1D NMR Acquisition ( 1 H and 13 C)

Causality: Quaternary carbons lack attached protons, leading to long longitudinal relaxation times ( T1 ). A standard short delay will cause these signals to vanish.

-

Instrument Setup: Insert the sample into a high-resolution NMR spectrometer ( ≥ 400 MHz). Equilibrate the probe temperature to 298 K.

-

1 H NMR Acquisition:

-

Set the spectral width to 16 ppm.

-

Acquire 16–32 scans with a relaxation delay ( D1 ) of 2 seconds.

-

-

13 C NMR Acquisition (Proton-Decoupled):

-

Set the spectral width to 250 ppm.

-

Acquire 1024–2048 scans using a Composite Pulse Decoupling (CPD) sequence.

-

Critical Step: Extend the D1 delay to 3–5 seconds to ensure complete relaxation of the quaternary carbons (C-2, C-4a, C-7, C-8, C-8a) .

-

Phase 3: 2D NMR Orthogonal Validation

Causality: 1D chemical shifts can be ambiguous. 2D NMR maps the exact atomic connectivity, serving as the ultimate proof of structure.

-

COSY (Correlation Spectroscopy): Acquire to confirm the isolated spin systems: H-3/H-4 and H-5/H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds, differentiating the methoxy carbon from the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire to assign the quaternary carbons. Look specifically for the 3JCH cross-peak between the 8-CH 3 protons and C-7/C-8a, which definitively proves the methyl group is at the 8-position rather than the 6-position .

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR data based on the electronic principles of the coumarin scaffold.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| H-4 | 7.62 | Doublet (d) | 9.5 | 1H | Deshielded by β -position to carbonyl. |

| H-5 | 7.32 | Doublet (d) | 8.5 | 1H | Ortho-coupling with H-6. |

| H-6 | 6.85 | Doublet (d) | 8.5 | 1H | Shielded by +M effect of 7-OCH 3 . |

| H-3 | 6.22 | Doublet (d) | 9.5 | 1H | α -position to carbonyl; cis-alkene coupling. |

| 7-OCH 3 | 3.92 | Singlet (s) | - | 3H | Typical methoxy resonance. |

| 8-CH 3 | 2.31 | Singlet (s) | - | 3H | Aromatic methyl resonance. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Carbon Type | Position | Chemical Shift ( δ , ppm) | HMBC Key Correlations ( 2J , 3J ) |

| Carbonyl | C-2 | 161.2 | H-3, H-4 |

| Oxygen-linked | C-7 | 159.8 | 7-OCH 3 , H-5, 8-CH 3 |

| Bridgehead | C-8a | 153.1 | H-4, H-5, 8-CH 3 |

| Methine (CH) | C-4 | 143.8 | H-5 |

| Methine (CH) | C-5 | 126.4 | H-4 |

| Quaternary | C-8 | 115.2 | 8-CH 3 , H-6 |

| Bridgehead | C-4a | 113.0 | H-3, H-6 |

| Methine (CH) | C-3 | 112.5 | H-4 |

| Methine (CH) | C-6 | 108.5 | H-5 |

| Methoxy | 7-OCH 3 | 56.2 | C-7 |

| Methyl | 8-CH 3 | 8.5 | C-7, C-8, C-8a |

Workflow Visualization

The logical progression of the self-validating structural elucidation process is mapped below.

Figure 1: Self-validating NMR characterization workflow for coumarins.

References

Application Note: Extraction, Isolation, and Structural Validation of 7-Methoxy-8-methyl-chromen-2-one from Plant Matrices

Mechanistic Context and Biological Significance

7-Methoxy-8-methyl-chromen-2-one (commonly referred to as 7-methoxy-8-methylcoumarin) is a bioactive benzopyrone derivative naturally synthesized in specific higher plants, most notably within the fruits of Micromelum falcatum (Rutaceae)[1]. Natural coumarins are widely distributed across various plant families and are recognized for their diverse pharmacological properties[2].

From a drug development perspective, this specific coumarin derivative has demonstrated targeted antifungal activity against the pathogenic, fungus-like microorganism Pythium insidiosum, a species notoriously resistant to conventional antifungal agents[1]. Furthermore, related coumarin scaffolds are known to penetrate macrophage cell membranes due to their lipophilicity, subsequently suppressing inducible nitric oxide synthase (iNOS) protein expression and halting nitric oxide (NO) generation.

Experimental Design and Rationale (Causality)

Extracting medium-polarity coumarins from complex plant matrices requires precise solvent selection to avoid the co-extraction of highly polar tannins or highly non-polar aliphatic waxes.

-

Cold Maceration vs. Soxhlet Extraction: We utilize room-temperature maceration rather than heat-reflux or Soxhlet extraction. Prolonged exposure to heat can induce the thermal degradation or ring-opening of the coumarin lactone ring.

-